molecular formula C20H18O6 B4978664 5-[({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)METHYL]FURAN-2-CARBOXYLIC ACID

5-[({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)METHYL]FURAN-2-CARBOXYLIC ACID

Cat. No.: B4978664
M. Wt: 354.4 g/mol
InChI Key: PJUIGDIAVQOVPT-UHFFFAOYSA-N
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Description

This compound is a furan-2-carboxylic acid derivative featuring a substituted chromene moiety. The chromene core (cyclohexa[c]chromen-6-one) is fused with a six-membered cyclohexane ring, bearing a methyl group at position 3 and a ketone at position 5. The furan-2-carboxylic acid group is linked via an oxymethyl bridge to the chromene system. The carboxylic acid group enhances hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

IUPAC Name

5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-11-8-16(24-10-12-6-7-15(25-12)19(21)22)18-13-4-2-3-5-14(13)20(23)26-17(18)9-11/h6-9H,2-5,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUIGDIAVQOVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(O4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)METHYL]FURAN-2-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the chromen derivative and introduce the furan carboxylic acid moiety through a series of reactions, including esterification and etherification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

5-[({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)METHYL]FURAN-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler compound with fewer functional groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C21H20O6C_{21}H_{20}O_{6}, and it features a unique structure that combines a chromen ring system with a furan carboxylic acid moiety. The IUPAC name is methyl 5-[({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)methyl]furan-2-carboxylate. Its structural complexity allows for diverse chemical reactivity and biological interactions.

Chemistry

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical transformations such as oxidation and reduction to yield derivatives with altered properties.

Table 1: Common Chemical Reactions

Reaction TypeDescriptionExample Products
OxidationIntroduction of functional groupsHydroxylated derivatives
ReductionAlteration of oxidation stateSaturated compounds
SubstitutionReplacement of functional groupsDiverse derivatives

Biology

Research indicates that the compound exhibits potential biological activity , including antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can interact with specific biological targets, modulating their activity.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of chromene derivatives. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction.

Medicine

The compound is being investigated for its therapeutic effects in treating diseases such as cancer and bacterial infections. Its unique structure may allow it to interact with biological pathways involved in disease progression.

Table 2: Therapeutic Potential

Disease TypeMechanism of ActionReferences
CancerInduction of apoptosisJournal of Medicinal Chemistry
Bacterial InfectionsInhibition of bacterial growthAntimicrobial Agents

Industrial Applications

In addition to its research applications, this compound has potential uses in the development of new materials and chemical processes. Its unique properties can be harnessed for creating advanced materials with specific functionalities.

Table 3: Industrial Uses

Application TypeDescription
Material ScienceDevelopment of polymers and composites
Chemical SynthesisProduction of specialty chemicals

Mechanism of Action

The mechanism by which 5-[({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)METHYL]FURAN-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

The following structurally related furan-carboxylic acid derivatives are analyzed for comparative insights:

Structural and Functional Group Variations
Compound Name (Source) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound Not explicitly provided Chromene-OCH2-furan-COOH Carboxylic acid; fused bicyclic system
5-(4-Acetylphenoxymethyl)furan-2-carboxylic acid () C₁₄H₁₂O₅ 260.24 4-Acetylphenoxy-OCH2- CAS 832740-35-9; aromatic ketone substituent
5-Hydroxymethyl-furan-2-carboxylic acid () C₆H₆O₄ 142.11 Hydroxymethyl- Highly polar; CAS 6338-41-6
5-(3-Fluorophenyl)furan-2-carboxylic acid methyl ester () C₁₂H₉FO₃ 220.20 3-Fluorophenyl-; methyl ester Ester derivative; halogenated
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate () C₁₈H₁₀O₆ 322.06 Isochromen; furoyl ester MP 178–180°C; 1H-NMR data available

Key Observations :

  • Substituent Effects: The target compound’s chromene group likely increases steric bulk and lipophilicity compared to simpler phenyl or acetylphenoxy substituents (). This could reduce aqueous solubility but enhance membrane permeability .
  • Acid vs. Ester : The carboxylic acid group (target compound, ) promotes hydrogen bonding and ionization at physiological pH, unlike ester derivatives (), which are more lipophilic and hydrolytically unstable .
Physicochemical Properties
  • Melting Points : The isochromen-furoyl ester in has a melting point of 178–180°C, indicative of crystalline stability due to planar aromatic systems. The target compound’s chromene moiety may similarly stabilize crystal packing .
  • Polarity : The hydroxymethyl derivative () is highly polar (MW 142.11), whereas the target compound’s chromene and carboxylic acid groups may balance polarity and lipophilicity .

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Hazard Identification : Classified under acute toxicity categories (oral, dermal, inhalation; Category 4), requiring strict adherence to GHS/CLP labeling .
  • Personal Protective Equipment (PPE) :
    • Eye/Face Protection : EN 166-compliant safety glasses or face shields.
    • Skin Protection : Nitrile gloves inspected prior to use; lab coats and closed-toe shoes.
    • Engineering Controls : Fume hoods for aerosol mitigation .
  • Emergency Procedures : Immediate consultation with a physician and provision of the safety data sheet during exposure incidents .

Q. What are the foundational synthetic routes for analogous furan-carboxylic acid derivatives?

Answer:

  • Key Steps :

    • Coupling Reactions : Use of chloroacetyl chloride or similar activating agents in dioxane under reflux (e.g., 6-hour reflux for β-lactam analogs) .
    • Functionalization : Introduction of substituents via nucleophilic substitution or esterification, as seen in 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid synthesis .
  • Example Reaction Table :

    StepReagents/ConditionsTarget Functional GroupReference
    1Chloroacetyl chloride, triethylamine, dioxane, 0°C → refluxβ-lactam ring formation
    22,4-Dichlorophenol, K₂CO₃, DMFPhenoxy-methyl substitution

Q. Which analytical techniques are essential for characterizing this compound?

Answer:

  • Primary Methods :
    • NMR Spectroscopy : For structural elucidation of the cyclohexa[c]chromenyl and furan moieties.
    • HPLC-MS : To assess purity and quantify degradation products .
    • FT-IR : Identification of carbonyl (C=O) and carboxylic acid (COOH) groups .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms involving this compound?

Answer:

  • Approach :
    • DFT Calculations : Model transition states for ester hydrolysis or chromenyl ring oxidation.
    • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) .
  • Case Study : Analogous studies on furan-carboxylic acids used hybrid QM/MM methods to predict regioselectivity in electrophilic substitutions .

Q. What experimental designs are optimal for assessing its biological activity?

Answer:

  • In Vitro Assays :

    • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
    • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits.
  • Dosage Considerations :

    Assay TypeConcentration RangeSolvent ControlReference
    MIC0.5–128 µg/mLDMSO (<1% v/v)

Q. How can contradictory stability data be resolved under varying pH and temperature conditions?

Answer:

  • Methodology :
    • Forced Degradation Studies : Expose the compound to acidic (HCl), alkaline (NaOH), and oxidative (H₂O₂) conditions at 40–60°C .
    • Analytical Cross-Validation : Use UPLC-PDA and LC-MS to identify degradation pathways (e.g., decarboxylation or ring-opening) .
  • Data Reconciliation : Apply chemometric tools (e.g., PCA) to distinguish assay artifacts from true instability .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process Optimization :

    • DoE (Design of Experiments) : Vary catalyst loading, solvent polarity, and reaction time to identify critical parameters .
    • In-Line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking .
  • Quality Control Table :

    ParameterSpecificationAnalytical Method
    Purity≥98%HPLC-UV (254 nm)
    Residual Solvent<500 ppmGC-FID

Methodological Resources

  • Experimental Design : Leverage textbooks like Writing Reaction Mechanisms in Organic Chemistry for mechanistic insights .
  • Safety Training : Follow protocols for handling acute toxins, including spill management and waste disposal .

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